molecular formula C23H23F7N4O3 B12355332 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one

5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one

Cat. No.: B12355332
M. Wt: 536.4 g/mol
InChI Key: QVIGNUIBBZNSDB-LIOPKTPTSA-N
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Description

The compound “5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one” is a complex organic molecule that features a triazolidinone core, a morpholine ring, and several fluorinated aromatic groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazolidinone core, the introduction of the morpholine ring, and the attachment of the fluorinated aromatic groups. Typical synthetic routes might involve:

    Formation of the Triazolidinone Core: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step might involve the reaction of an appropriate amine with an epoxide or a halohydrin.

    Attachment of Fluorinated Aromatic Groups: This could be done through nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The triazolidinone core or the morpholine ring might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could target the aromatic rings or other functional groups.

    Substitution: The fluorinated aromatic groups might undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles could be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible development as a drug candidate for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one: This compound itself.

    Other Triazolidinones: Compounds with similar triazolidinone cores but different substituents.

    Fluorinated Aromatic Compounds: Molecules with fluorinated aromatic rings.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C23H23F7N4O3

Molecular Weight

536.4 g/mol

IUPAC Name

5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,2,4-triazolidin-3-one

InChI

InChI=1S/C23H23F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,18-20,32H,6-7,11H2,1H3,(H2,31,33,35)/t12-,18?,19+,20-/m1/s1

InChI Key

QVIGNUIBBZNSDB-LIOPKTPTSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3NC(=O)NN3)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3NC(=O)NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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